amine CAS No. 1206113-88-3](/img/structure/B603132.png)
[(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzene ring with the desired substituents.
Ethoxylation: Introduction of the ethoxy group to the benzene ring.
Methylation: Addition of the methyl group to the benzene ring.
Sulfonamidation: Introduction of the sulfonamide group through a reaction with sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can take place on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxy-5-methylbenzene-1-sulfonamide
- N-(1-phenylethyl)benzene-1-sulfonamide
- 2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
Uniqueness
[(2-Ethoxy-5-methylphenyl)sulfonyl](phenylethyl)amine is unique due to the combination of its substituents, which confer specific chemical and biological properties The presence of the ethoxy group enhances its solubility, while the sulfonamide group is crucial for its biological activity
Propiedades
Número CAS |
1206113-88-3 |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4g/mol |
Nombre IUPAC |
2-ethoxy-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-11-10-13(2)12-17(16)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-12,14,18H,4H2,1-3H3 |
Clave InChI |
DQRFJSJKMIPUCD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


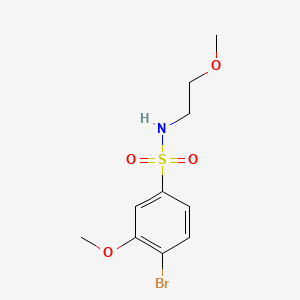
amine](/img/structure/B603054.png)
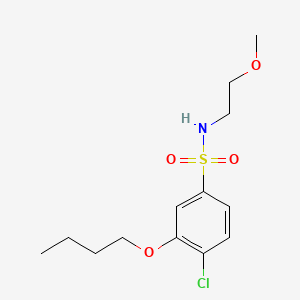
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
amine](/img/structure/B603059.png)
amine](/img/structure/B603060.png)
amine](/img/structure/B603062.png)
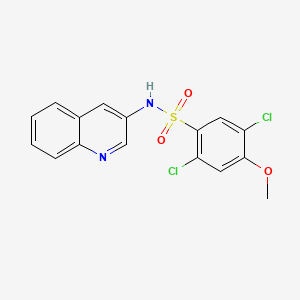
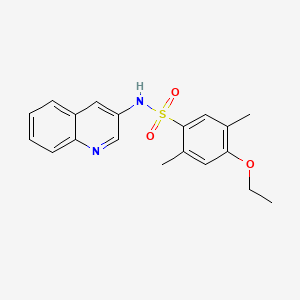
![1-[(2-butoxy-5-isopropylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603066.png)
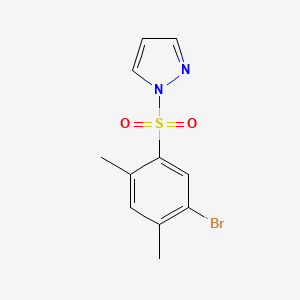
![1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603069.png)
amine](/img/structure/B603072.png)
